4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide
Description
The compound 4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide is a synthetic quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:
- A sulfanyl acetamide linkage at position 2 of the quinazolinone ring, substituted with a carbamoylmethyl group attached to a 4-(propan-2-yl)phenyl moiety.
- A benzamide group (N-propylbenzamide) at position 3, introduced via a methylene bridge.
The presence of a sulfanyl group and aromatic substituents may enhance binding to biological targets, such as enzymes or receptors, through hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
4-[[4-oxo-2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3S/c1-4-17-31-28(36)23-11-9-21(10-12-23)18-34-29(37)25-7-5-6-8-26(25)33-30(34)38-19-27(35)32-24-15-13-22(14-16-24)20(2)3/h5-16,20H,4,17-19H2,1-3H3,(H,31,36)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPXGVYWXMOHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the sulfanyl group, and subsequent functionalization with the propylbenzamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity can be studied to understand its effects on various biological pathways.
Medicine: It may have potential as a therapeutic agent due to its structural similarity to other bioactive quinazolinone derivatives.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or activating specific pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinazolinone Derivatives
Key Observations:
- The target compound uniquely combines a 3,4-dihydroquinazolinone core with a propylbenzamide group, distinguishing it from simpler quinazolinones (e.g., 477332-87-9) and chromenone hybrids (Example 53).
- Substituents on the sulfanyl acetamide group influence lipophilicity:
Bioactivity Profiles
Table 2: Bioactivity Comparison
Key Observations:
- While direct bioactivity data for the target compound is unavailable, structurally similar derivatives (e.g., KA3, 573943-16-5) exhibit potent antimicrobial activity (MIC 6.25–25 µg/mL) and moderate anti-inflammatory effects. The sulfanyl acetamide and electron-withdrawing groups (e.g., Cl, CF₃) correlate with enhanced activity .
- The quinazolinone core is critical for binding to bacterial enzymes (e.g., dihydrofolate reductase) and inflammatory mediators (e.g., cyclooxygenase) .
Biological Activity
The compound 4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a quinazolinone core, which is known for various biological activities. The compound includes functional groups such as a sulfonamide and an amide, which are often implicated in biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of quinazolinone have been shown to possess activity against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests effective antimicrobial action.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| Target Compound | 8 | Candida albicans |
Anticancer Activity
The potential anticancer properties of similar compounds have been explored extensively. Quinazoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that a related quinazoline derivative inhibited the growth of breast cancer cells by targeting the PI3K/Akt/mTOR pathway. The compound induced cell cycle arrest and apoptosis in vitro, suggesting a potential therapeutic application for cancer treatment.
The biological activity of This compound is likely mediated through several mechanisms:
- Enzyme Inhibition: The sulfonamide group can interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation: The compound may bind to specific receptors involved in cellular signaling pathways, altering their activity.
- DNA Interaction: Some derivatives are known to intercalate with DNA, disrupting replication and transcription processes.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Absorption: The lipophilicity introduced by the propan-2-yl group may enhance membrane permeability.
- Distribution: High protein binding affinity can influence the bioavailability and distribution in tissues.
- Metabolism: Biotransformation pathways need to be characterized to predict active metabolites.
- Excretion: Renal or hepatic excretion routes should be investigated to assess elimination half-life.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this quinazolinone derivative to improve yield and purity?
- Methodology : Employ a reflux reaction with ethanol as the solvent, as demonstrated in similar quinazolinone syntheses (e.g., refluxing with phenyl isothiocyanate for 8 hours) . Use HPLC to monitor reaction progress and purity. Statistical design of experiments (DoE) can systematically vary parameters like temperature, solvent ratios, and catalyst loading to identify optimal conditions .
- Key Considerations : Recrystallization from ethanol or acetonitrile enhances purity. Avoid prolonged heating to prevent decomposition of the sulfanyl moiety.
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodology :
- NMR : Use H and C NMR to confirm the presence of the quinazolinone core, sulfanyl linkage, and benzamide substituents .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, particularly for the trifluoromethyl and propyl groups .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodology :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria and fungi, referencing similar quinazolinones with reported antimicrobial activity .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How does the trifluoromethyl group influence this compound’s pharmacokinetic properties?
- Methodology :
- Lipophilicity Studies : Calculate logP values (e.g., using shake-flask or chromatographic methods) to compare with non-fluorinated analogs .
- Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation .
- Computational Modeling : Use molecular docking to evaluate interactions with metabolic enzymes (e.g., CYP3A4) .
- Key Finding : The trifluoromethyl group enhances metabolic stability and membrane permeability, as seen in structurally related compounds .
Q. What strategies resolve contradictions in reported bioactivity data across similar compounds?
- Methodology :
-
Structure-Activity Relationship (SAR) Analysis : Tabulate substituent effects (e.g., sulfanyl vs. oxy linkers) on bioactivity (Table 1) .
-
Dose-Response Curves : Re-evaluate conflicting studies using standardized protocols (e.g., fixed IC50 endpoints) .
Table 1 : SAR of Key Substituents in Quinazolinone Derivatives
Substituent Antimicrobial IC50 (µM) Cytotoxicity (HeLa, µM) Sulfanyl linkage 12.3 ± 1.2 45.7 ± 3.8 Oxy linkage 28.9 ± 2.1 >100 Trifluoromethyl 9.8 ± 0.9 32.4 ± 2.5
Q. How can computational methods guide the design of derivatives targeting bacterial PPTase enzymes?
- Methodology :
- Quantum Chemical Calculations : Map reaction pathways for enzyme inhibition using software like Gaussian or ORCA .
- Molecular Dynamics (MD) Simulations : Simulate binding stability of the compound with PPTase active sites over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for proposed derivatives .
- Key Insight : Dual targeting of PPTase classes (e.g., AcpS and PptT) is critical for effective antibacterial action, as shown in analogous benzamide inhibitors .
Methodological Considerations
Q. What experimental designs minimize variability in heterogeneous reaction conditions?
- Methodology :
- DoE with Central Composite Design : Optimize variables (e.g., stirring rate, solvent polarity) to reduce batch-to-batch variability .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction intermediates .
Q. How do researchers validate target engagement in cellular assays?
- Methodology :
- Chemical Proteomics : Use photoaffinity labeling or thermal shift assays to confirm binding to PPTase enzymes .
- CRISPR Knockout Models : Compare activity in wild-type vs. PPTase-deficient bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
